9-oxo-N-(2-phenylethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
Description
9-oxo-N-(2-phenylethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a heterocyclic compound featuring a fused pyrrolo[2,1-b]quinazoline scaffold. This structure includes a tetrahydropyrrolo ring system conjugated with a quinazolin-9-one moiety and a carboxamide group at position 6, substituted with a 2-phenylethyl chain. Such compounds are of interest in medicinal chemistry due to their structural similarity to bioactive alkaloids like vasicine and vasicinone, which exhibit neuroprotective, antimicrobial, and anti-inflammatory properties . The compound’s synthesis typically involves coupling the carboxylic acid precursor (e.g., 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic acid, CAS 55762-24-8) with amines via carbodiimide-mediated reactions .
Properties
IUPAC Name |
9-oxo-N-(2-phenylethyl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19(21-11-10-14-5-2-1-3-6-14)15-8-9-16-17(13-15)22-18-7-4-12-23(18)20(16)25/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZXLGDSGZJPSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=CC(=C3)C(=O)NCCC4=CC=CC=C4)C(=O)N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-oxo-N-(2-phenylethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a compound that belongs to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on antibacterial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 306.37 g/mol
- IUPAC Name : this compound
- CAS Number : Not available in the provided data.
Antibacterial Activity
Research has indicated that quinazoline derivatives exhibit significant antibacterial properties. In a study assessing various quinazoline derivatives, compounds similar to this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Zone of Inhibition (cm) | MIC (mg/mL) |
|---|---|---|---|
| 9a | Proteus vulgaris | 1.1 | 50 |
| 9h | Bacillus subtilis | 1.4 | 40 |
| Reference | Ampicillin | - | 80 |
These findings suggest that the compound could potentially be developed as an antibacterial agent.
Anticancer Activity
Quinazolines have been extensively studied for their anticancer properties. A recent investigation into quinazoline derivatives found that several compounds exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific kinases involved in cancer progression.
In vitro studies showed that derivatives of quinazolines could induce apoptosis in cancer cells through the activation of caspase pathways. For instance:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung Cancer) | 0.009 |
| Compound B | MCF7 (Breast Cancer) | 0.021 |
These results highlight the potential of quinazoline derivatives as effective anticancer agents.
Anti-inflammatory Activity
Quinazolines also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. A study reported that certain derivatives effectively reduced inflammation in animal models by modulating the NF-kB signaling pathway.
Case Studies and Research Findings
- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that specific quinazoline derivatives showed broad-spectrum antibacterial activity with minimal cytotoxicity towards human cells .
- Cytotoxicity in Cancer Cells : Research published in Cancer Letters highlighted that a series of quinazoline derivatives led to significant growth inhibition in various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction .
- Inflammation Modulation : In vivo studies indicated that quinazoline compounds could significantly reduce inflammation markers in models of rheumatoid arthritis .
Scientific Research Applications
Biological Activities
Recent studies have indicated that this compound exhibits a range of biological activities which can be summarized as follows:
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumorigenesis. For instance:
- In vitro studies demonstrated its effectiveness against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines, suggesting it may interfere with the phosphatidylinositol 3-kinase (PI3K) signaling pathway, a crucial target in cancer therapy .
Antiviral Activity
The compound has also been investigated for its antiviral properties. It has shown significant inhibition against human cytomegalovirus (HCMV), outperforming standard antiviral agents such as ganciclovir by several folds . This suggests its potential as a therapeutic agent in treating viral infections.
Neuroprotective Effects
Preliminary studies indicate that derivatives of this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The structural characteristics allow it to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacology.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 9-oxo-N-(2-phenylethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide involves multi-step reactions that highlight its complex structure. The structure-activity relationship (SAR) studies suggest that modifications to the phenethyl group and the quinazoline moiety can significantly affect its biological activity.
Case Studies
Several case studies have been documented to illustrate the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant cytotoxicity against Caco-2 cells with IC50 values in low micromolar range. |
| Study B | Antiviral | Inhibition of HCMV replication at nanomolar concentrations; compared favorably to existing antiviral therapies. |
| Study C | Neuroprotection | Showed protective effects in neuronal cell cultures exposed to oxidative stress; potential for Alzheimer's treatment. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrrolo[2,1-b]quinazoline derivatives are highly dependent on substituents at the carboxamide position. Below is a comparative analysis with key analogues:
Physicochemical Properties
- Solubility: Introduction of polar groups (e.g., dimethylaminoethyl in compound 15) enhances aqueous solubility, whereas lipophilic substituents like 2-phenylethyl may improve membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
